Physicochemical Divergence: Thione vs. Ketone Analogs Alters Boiling Point and Molecular Properties
The substitution of the thione sulfur for a carbonyl oxygen leads to a significant divergence in fundamental physicochemical properties, directly influencing handling, purification, and formulation. Thieno[2,3-c]pyridine-7(6H)-thione exhibits a markedly lower predicted boiling point than its ketone counterpart . The molecular weight is 167.25 g/mol for the thione compared to 151.19 g/mol for the ketone, representing a 10.6% increase . This mass difference, combined with the altered electronic structure, impacts chromatographic retention times and spectroscopic signatures, necessitating distinct analytical methods for quality control.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 285.6 ± 50.0 °C at 760 mmHg |
| Comparator Or Baseline | Thieno[2,3-c]pyridin-7(6H)-one: 406.0 ± 45.0 °C at 760 mmHg |
| Quantified Difference | Target compound boils at ~120 °C lower than the ketone analog |
| Conditions | Predicted data from computational models (ChemSpider, legacy.chemspider.com) |
Why This Matters
This substantial difference in boiling point directly impacts compound handling, vacuum distillation feasibility, and thermal stability assessments during procurement, making the compounds non-substitutable in synthetic protocols.
